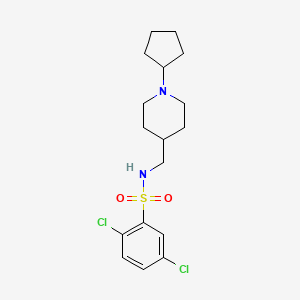

2,5-dichloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24Cl2N2O2S/c18-14-5-6-16(19)17(11-14)24(22,23)20-12-13-7-9-21(10-8-13)15-3-1-2-4-15/h5-6,11,13,15,20H,1-4,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVAFRLAZHSXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dichloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H24Cl2N2O2S

- Molecular Weight : 373.36 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Derivative : The cyclopentyl group is introduced to the piperidine ring.

- Sulfonation Reaction : The benzenesulfonamide moiety is formed through sulfonation reactions using sulfonyl chlorides in the presence of a base.

- Chlorination : The dichlorination can be achieved using chlorinating agents under controlled conditions to ensure selectivity.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. A study demonstrated that related benzenesulfonamides showed inhibitory effects on various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Carbonic Anhydrase Inhibition

Sulfonamides are known inhibitors of carbonic anhydrases (CAs), enzymes that play a crucial role in physiological processes such as respiration and acid-base balance. The compound was evaluated for its inhibitory activity against different isoforms of human carbonic anhydrases (hCA I, II, IX, and XII). The results indicated varying degrees of inhibition with selectivity towards tumor-associated isoforms .

| Isoform | Inhibition Constant (K_i) | Selectivity Index |

|---|---|---|

| hCA I | 673.2 - 8169 nM | Low |

| hCA II | 61.2 - 592.1 nM | Moderate |

| hCA IX | 21.8 - 179.6 nM | High |

| hCA XII | 23 - 155.4 nM | High |

Anticancer Activity

In vitro studies have shown that related compounds exhibit significant anticancer activity against various cancer cell lines. Specifically, the compound was tested against colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, demonstrating promising anti-proliferative effects .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes like carbonic anhydrases, inhibiting their activity.

- Receptor Modulation : The piperidine ring may interact with receptor sites on cells, influencing their function and potentially leading to apoptosis in cancer cells.

Case Studies

A notable case study involved the evaluation of a series of benzenesulfonamides for their anticancer properties. In this study, compounds similar to this compound were screened against a panel of 60 cancer cell lines according to US-NCI protocols. The findings revealed that certain derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogues sharing the 2,5-dichloro-benzenesulfonamide core but differing in substituent groups. Key differences in physicochemical properties and biological activity are highlighted.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs; cyclopentylpiperidine reduces polarity compared to nitro groups.

Key Findings

Substituent Effects on Physicochemical Properties: The target compound’s (1-cyclopentylpiperidin-4-yl)methyl group introduces significant lipophilicity compared to the nitro-aromatic substituents in FH535, FH535-N, and 61072-95-5. This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets.

Molecular Weight and Drug-Likeness :

- The target compound’s higher molecular weight (~450) approaches the Lipinski’s Rule of Five threshold (500 g/mol), which may limit oral bioavailability compared to lighter analogues like FH535 (~370) .

Biological Activity: FH535 and FH535-N demonstrate pro-apoptotic activity in hepatocellular carcinoma (HCC) cells, with FH535-N showing synergy with sorafenib. The nitro groups may facilitate electron-deficient interactions with cellular targets (e.g., Wnt/β-catenin pathway inhibition) . The target compound’s cyclopentylpiperidine group could modulate activity through steric effects or interactions with amine-binding receptors (e.g., GPCRs), though specific data are lacking.

Implications of Structural Variations

- Lipophilicity vs. Solubility : The cyclopentylpiperidine substituent balances lipophilicity (for membrane penetration) and moderate solubility (via the piperidine’s basic nitrogen). This contrasts with the purely aromatic, nitro-containing analogues, which may suffer from poor solubility.

- Target Selectivity : Nitro groups in FH535 and 61072-95-5 could enhance binding to redox-sensitive targets, while the target compound’s aliphatic amine may favor interactions with enzymes or receptors requiring hydrophobic/charged interactions.

Q & A

Q. How to address discrepancies in reported solubility data across studies?

- Methodology : Standardize protocols using OECD Guideline 105. Compare data under controlled conditions (pH, ionic strength). Use Hansen Solubility Parameters (HSP) to correlate solvent polarity with solute structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.